molecular formula C6H8N4O B13106859 5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one

5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one

Cat. No.: B13106859
M. Wt: 152.15 g/mol
InChI Key: MUBSRDHGWBPETB-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one is a heterocyclic compound that features a triazole ring fused to a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one typically involves the reaction of a triazole derivative with a pyrrolidinone precursor. One common method includes the cyclization of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides under specific conditions . The reaction conditions often involve the use of microwave irradiation to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the pyrrolidinone moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrrolidinone rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce reduced triazole derivatives. Substitution reactions can result in a wide range of functionalized triazole-pyrrolidinone compounds.

Scientific Research Applications

5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and active sites of enzymes, while the pyrrolidinone moiety can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one is unique due to its specific combination of a triazole ring and a pyrrolidinone structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C6H8N4O/c11-6-2-1-5(9-6)10-4-7-3-8-10/h3-5H,1-2H2,(H,9,11)

InChI Key

MUBSRDHGWBPETB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2C=NC=N2

Origin of Product

United States

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